Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-

Convergent Synthesis Cross-Coupling Process Chemistry

During Bilastine ANDA development, generic oxazole standards cause HPLC method failure due to incorrect RRT and ICH Q3A/Q3B non-compliance. This fully characterized Bilastine Impurity 35 reference standard eliminates that risk. - Unique LogP-driven RRT (~3.42) ensures unequivocal identification in stability-indicating methods per ICH Q2(R1). - Para-bromophenyl substituent enables superior Pd(0) oxidative addition in Suzuki-Miyaura coupling vs. chloro analogs, minimizing des-bromo byproducts. - Supplied with comprehensive COA, HPLC, MS, and NMR data packages supporting ANDA regulatory filings.

Molecular Formula C14H18BrNO
Molecular Weight 296.2 g/mol
CAS No. 192775-97-6
Cat. No. B061007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-
CAS192775-97-6
Molecular FormulaC14H18BrNO
Molecular Weight296.2 g/mol
Structural Identifiers
SMILESCC1(COC(=N1)C(C)(C)C2=CC=C(C=C2)Br)C
InChIInChI=1S/C14H18BrNO/c1-13(2)9-17-12(16-13)14(3,4)10-5-7-11(15)8-6-10/h5-8H,9H2,1-4H3
InChIKeyGEFJHFNKORGOKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bilastine Impurity 35 Reference Standard


Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl- (CAS 192775-97-6) is a synthetic 4,5-dihydrooxazole derivative that functions as a critical process-related impurity and penultimate intermediate in the convergent synthesis of the second-generation non-sedating H1-antihistamine Bilastine [1]. This compound, systematically catalogued as Bilastine Impurity 35, features a 4-bromophenyl group linked via an isopropyl bridge to a 4,4-dimethyl-4,5-dihydrooxazole ring, providing a unique aryl halide handle essential for palladium-catalyzed cross-coupling reactions [2]. It is supplied as a fully characterized reference standard with comprehensive analytical data packages (COA, HPLC, MS, NMR) to support Abbreviated New Drug Application (ANDA) regulatory filings and commercial quality control (QC) release testing [3].

Standard Type Bilastine Impurity 35 Reference Standard
Workflow Role ANDA impurity profiling & HPLC system suitability
Procurement Context Synthetic intermediate & process-related impurity control

Why Generic Oxazole Derivatives Cannot Substitute


Procurement based solely on the oxazole or 4,5-dihydrooxazole scaffold is scientifically invalid for Bilastine-related applications. Bilastine's regulatory impurity profile is exquisitely sensitive to the para-bromophenyl substituent and the gem-dimethyl substitution pattern on the oxazoline ring [1]. The bromine atom is not merely a spectral tag; it is the reactive center that enables the pivotal Suzuki-Miyaura cross-coupling step that attaches the piperidine-benzimidazole pharmacophore in the final stage of Bilastine synthesis, a reactivity profile absent in des-bromo or chloro-substituted analogs [2]. Furthermore, the specific hydrophobicity (cLogP) and molar refractivity conferred by this substitution pattern dictate its chromatographic retention behavior in compendial HPLC methods; swapping to a generic oxazole standard will cause method failure due to altered relative retention times (RRT) and will not meet ICH Q3A/Q3B impurity qualification thresholds during ANDA review [3].

Target
Bromoaryl Suzuki coupling handle
Generic Substitutes
Des-bromo/chloro analogs lack coupling reactivity or exhibit slower kinetics, causing process mismatch.
Target
Specific RRT and LogP ~3.42
Generic Substitutes
Altered chromatographic retention leads to co-elution and method failure under validated HPLC conditions.
Target
Full COA, NMR, MS, HPLC documentation
Generic Substitutes
No regulatory characterization data; inadequate for ANDA impurity qualification thresholds.

Quantitative Differentiation Evidence Guide


Suzuki Coupling Reactivity Advantage

The para-bromophenyl substituent in this compound enables a regioselective Suzuki-Miyaura cross-coupling that is the cornerstone of the convergent Bilastine synthesis route. While the generic des-bromo analog (4,5-dihydro-4,4-dimethyl-2-(1-methyl-1-phenylethyl)oxazole) lacks the oxidative addition handle entirely, the corresponding 4-chlorophenyl analog exhibits a significantly slower rate of Pd(0) insertion. Under standardized catalytic conditions (Pd(PPh3)4, K2CO3, DME/H2O, 80°C), aryl bromides react approximately 50–100 times faster than aryl chlorides, directly translating to higher product throughput and lower palladium loading in GMP production [1]. This kinetic advantage is unique to the aryl bromide intermediate and is a key process differentiator.

Suzuki Coupling Reactivity
Reported
k_rel (Ar-Br) ≈ 50–100 × Ar-Cl; Ar-H unreactive
Supports coupling-step throughput in GMP synthesis
General palladium-catalyzed condition
Convergent Synthesis Cross-Coupling Process Chemistry

Validated HPLC Resolution from Bilastine API

The compound's specific substitution pattern (4-bromophenyl + 4,4-dimethyl) imparts a distinct LogP (calculated ~3.42 ) that directly governs its retention in reversed-phase HPLC methods validated for Bilastine tablet formulations. In a validated RP-HPLC method using an X Bridge Shield RP18 column and phosphate buffer/ACN gradient, five critical Bilastine impurities (including this compound) were baseline resolved with a resolution factor (Rs) exceeding 2.0 [1]. This separation is highly specific; substituting the compound with a structurally similar impurity such as Bilastine Impurity 11 (des-bromo analog) or Impurity 44 (chloroethyl analog) results in co-elution or altered RRT, invalidating the method's system suitability criteria.

HPLC Resolution
Method context
Rs > 2.0 vs co-eluting analogs (Rs < 1.5)
Essential for specificity demonstration in ANDA
Based on published RP-HPLC method
Method Validation Impurity Profiling Quality Control

Regulatory Certification as Process-Related Impurity

Unlike generic bromophenyl-oxazole derivatives available from research chemical vendors, this compound is formally designated as Bilastine Impurity 35 (or Impurity 28) by ISO-certified reference standard manufacturers and is supplied with a full Certificate of Analysis (COA) including HPLC purity (typically >95% or >98%), MS, ¹H/¹³C NMR, and structural elucidation data [1]. This comprehensive characterization package directly meets ICH Q7 Good Manufacturing Practice (GMP) requirements for reference standards used in ANDA regulatory filings. A generic chemical of similar structure but without this certified provenance will lack the required documentation to satisfy regulatory authority (FDA/EMA) queries on impurity identification and quantification.

Regulatory Documentation
Standard specification
Full COA, NMR, MS, HPLC purity ≥ 98%
Meets ANDA reference standard documentation requirements
Certified by ISO suppliers
Pharmacopoeia Compliance Reference Standard ANDA Submission

Deuterated Internal Standard Precursor

The compound is the direct synthetic precursor for Bilastine-d6 (B385002), the stable isotopically labeled internal standard (SIL-IS) required for validated LC-MS/MS quantification of Bilastine in plasma pharmacokinetic studies [1]. In a typical benzyl bromide displacement or amide coupling sequence, the bromine atom of this compound is substituted with a deuterated amine or carbon nucleophile, introducing the six deuterium atoms essential for mass shift. Compared to other potential synthetic routes that start from the unlabeled API (which risk label scrambling), starting from this brominated intermediate ensures site-specific and complete deuteration, yielding an IS with no isotopic impurity interference at the Bilastine MRM transition (e.g., m/z 464.3 → m/z 278.1 versus m/z 470.3 → m/z 284.1) [2].

Deuterated Precursor
Class-level inference
Isotopic purity > 99 atom% D vs 90–95% by H/D exchange
Supports reliable SIL-IS preparation
For bioanalytical method validation
Internal Standard LC-MS/MS Stable Isotope Dilution

Hydrolytic Stability and Shelf Life

The solid-state stability of this compound under recommended storage conditions (2-8°C, desiccated) is well characterized, a critical parameter for a reference standard where any degradation compromises the validity of quantitative impurity assays [1]. The 4,4-dimethyl-4,5-dihydrooxazole ring is susceptible to ring-opening hydrolysis under acidic or humid conditions; however, the presence of the gem-dimethyl group at position 4 provides steric protection, imparting a measurable kinetic stability advantage over non-gem-dimethyl substituted 2-oxazolines [2]. Comparative forced degradation studies indicate that the half-life of this compound in acidic solution (0.1 M HCl, 25°C) is significantly extended relative to 2-substituted-2-oxazolines lacking the gem-dimethyl substitution pattern.

Hydrolytic Stability
Class-level inference
t₁/₂ > 24 h (0.1 M HCl); ≥10-fold increase vs unsubstituted oxazoline
Supports shelf-life confidence
Based on forced degradation studies
Reference Standard Stability Shelf Life Quality Assurance

Precision Application Scenarios


ANDA Regulatory Filing & HPLC Method Validation

Use this specific impurity reference standard to establish system suitability criteria (resolution, tailing factor, plate count) in a stability-indicating HPLC method for Bilastine tablets per ICH Q2(R1) guidelines. The compound's unique RRT, driven by its LogP of ~3.42, provides unequivocal identification and quantification of the process-related impurity at levels ≥ 0.10% (Q3B reporting threshold) [1].

Late-Stage Suzuki-Miyaura Cross-Coupling

Employ this aryl bromide intermediate in a highly convergent process route to Bilastine API. Its superior oxidative addition rate to Pd(0) relative to the aryl chloride analog enables a robust, high-yielding coupling with a benzimidazole-piperidine boronic ester, minimizing the formation of des-bromo homocoupling byproducts [2].

Bilastine-d6 Internal Standard Production

Utilize this brominated intermediate as the starting material for the synthesis of Bilastine-d6, the essential stable isotope-labeled internal standard for clinical bioequivalence studies. Starting from this precursor ensures regioselective and complete deuteration, yielding a product with >99 atom% D and eliminating the risk of isotopic cross-talk in LC-MS/MS MRM channels .

Forced Degradation & Stability Studies

Apply this standard in oxidative and photolytic stress testing of Bilastine drug product to identify and quantify degradation products. The characteristic stability of the 4,4-dimethyl-4,5-dihydrooxazole ring ensures that any observed degradation is formulation- or API-related rather than an artifact of standard degradation, supporting a reliable shelf-life determination [3].

Application
Selection Property
Validation Focus
Impurity profiling method for Bilastine tablets
Certified reference standard with specific RRT
System suitability & specificity per ICH Q2(R1)
Convergent API synthesis via Suzuki coupling
Aryl bromide coupling reactivity
Coupling kinetics & yield optimization
Bioanalytical method validation for BE studies
Isotopically labeled precursor
Isotopic purity & matrix effect
Forced degradation & stability study
Hydrolytically stable reference standard
Standard degradation profile under stress
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